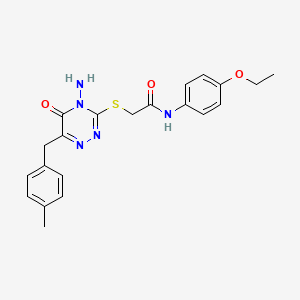
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound that combines a sulfonyl group, a triazole ring, and an azetidine moiety within a single molecule. The integration of these diverse structural elements imparts unique chemical properties to the compound, making it an interesting subject of study in various fields such as medicinal chemistry, pharmacology, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be achieved through multiple synthetic pathways. One typical method involves a multi-step reaction sequence that includes:
Preparation of 4-(methylsulfonyl)benzaldehyde from 4-methylsulfonylphenol.
Formation of a corresponding azetidine derivative via an aza-Michael addition reaction.
Introduction of the triazole ring using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would follow similar synthetic steps but with optimizations to enhance efficiency and scalability. This often involves the use of continuous flow reactors, advanced purification techniques, and process intensification methods to reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The sulfonyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: : The triazole ring is generally stable, but the compound can undergo reduction at other sites depending on the reagents used.
Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: : Chlorinating agents like SOCl2, nitrating agents such as HNO3.
Major Products Formed: Depending on the reaction, the compound can yield various derivatives, including sulfone derivatives, reduced triazole forms, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The unique structure of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one makes it a valuable synthetic intermediate in organic chemistry, enabling the creation of complex molecular architectures.
Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and other biochemical pathways due to its diverse functional groups.
Medicine: The compound holds potential in medicinal chemistry for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity.
Industry: Industrially, this compound can serve as a precursor for the synthesis of advanced materials, specialty chemicals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one largely depends on its specific application. For instance, in medicinal chemistry, the triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The azetidine moiety may enhance the compound's binding affinity and specificity, while the sulfonyl group increases its solubility and stability in biological environments.
Comparación Con Compuestos Similares
Similar Compounds:
3-(4-(Methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-amine: : Similar structure but contains an amine group instead of a ketone.
4-(Methylsulfonyl)phenyl-1H-1,2,3-triazole: : Contains a triazole ring but lacks the azetidine and propanone moieties.
1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-2-one: : Similar framework but with differences in substitution patterns.
Uniqueness: The presence of both the triazole and azetidine rings in 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one grants it a distinctive profile, enabling unique interactions and reactivity patterns not observed in simpler or structurally divergent analogs.
There you go
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-29(27,28)19-10-7-16(8-11-19)9-12-21(26)24-13-18(14-24)25-15-20(22-23-25)17-5-3-2-4-6-17/h2-8,10-11,15,18H,9,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQHYQUWBHSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2376810.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2376812.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2376813.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2376822.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)
